molecular formula C19H16ClN5O B2485108 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-96-6

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2485108
CAS RN: 895093-96-6
M. Wt: 365.82
InChI Key: FFPHGLHGAMKBMV-UHFFFAOYSA-N
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Description

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • The derivatives of 1,3,4-oxadiazole and 1,2,4-triazole heterocycles, similar to the queried compound, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).

Synthesis Techniques

  • Various synthesis methods for 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been explored (Obushak et al., 2008).

Catalysis in Aqueous Media

  • Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including 1,2,4-oxadiazole derivatives, have been synthesized and used as ligands in palladium(II) complexes, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions (Bumagin et al., 2018).

Antimicrobial Activities

  • The antimicrobial activities of some new 1,2,4-triazole derivatives have been evaluated, revealing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-Protozoal Activity

  • Novel dihydropyrrolo[3,4-d][1,2,3]triazoles with oxadiazole and 1,2,3-triazole structures have shown potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Structural Characterization

  • The crystal structures of certain oxadiazole derivatives, which are used as spacers in the synthesis of potential angiotensin II receptor antagonists, have been determined, highlighting the importance of π–π interactions and C–H⋯O hydrogen bonds (Meyer et al., 2003).

Antibacterial Activity of Methanones

  • The antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, has been investigated, revealing significant activity against various bacterial strains (Rai et al., 2010).

Tuberculostatic Activity

  • Tuberculostatic activity has been studied in various (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, showing minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).

properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-11-7-9-14(10-8-11)18-21-19(26-23-18)17-13(3)25(24-22-17)16-6-4-5-15(20)12(16)2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPHGLHGAMKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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